molecular formula C13H19BO3S B1393646 4,4,5,5-Tetramethyl-2-(4-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane CAS No. 1016641-70-5

4,4,5,5-Tetramethyl-2-(4-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B1393646
CAS No.: 1016641-70-5
M. Wt: 266.2 g/mol
InChI Key: NWLRDFRSFJEVCD-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane is an organoboron compound characterized by its unique structure, which includes a boron atom bonded to a dioxaborolane ring and a phenyl group substituted with a methylsulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(4-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid derivative with a suitable phenyl compound. One common method includes the use of a Suzuki coupling reaction, where the boronic acid derivative reacts with a halogenated phenyl compound in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Palladium catalysts, bases like potassium carbonate (K2CO3), solvents like THF or DMF

Major Products

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(4-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki coupling, to form complex organic molecules.

    Biology: Employed in the development of fluorescent probes for detecting biological molecules such as hydrogen peroxide and sugars.

    Medicine: Investigated for its potential as an enzyme inhibitor and in the design of anticancer drugs due to its ability to interact with biological targets.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-2-(4-(methylthio)phenyl)-1,3,2-dioxaborolane: Similar structure but with a methylthio group instead of a methylsulfinyl group.

    4,4,5,5-Tetramethyl-2-(4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane: Contains a methylsulfonyl group, which is a further oxidized form of the methylsulfinyl group.

Uniqueness

4,4,5,5-Tetramethyl-2-(4-(methylsulfinyl)phenyl)-1,3,2-dioxaborolane is unique due to its specific combination of a dioxaborolane ring and a methylsulfinyl-substituted phenyl group. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-methylsulfinylphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO3S/c1-12(2)13(3,4)17-14(16-12)10-6-8-11(9-7-10)18(5)15/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLRDFRSFJEVCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682205
Record name 2-[4-(Methanesulfinyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016641-70-5
Record name 2-[4-(Methanesulfinyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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